molecular formula C17H14BrN3O2S B2623924 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034434-10-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide

Cat. No.: B2623924
CAS No.: 2034434-10-9
M. Wt: 404.28
InChI Key: HYWSPNOMYHOBFK-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is an organic compound that features a bipyridine moiety linked to a bromobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with molecular targets through coordination with metal ions. The bipyridine moiety acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is unique due to the presence of both a bipyridine moiety and a bromobenzenesulfonamide group.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWSPNOMYHOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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